molecular formula C8H8BClO2 B11759439 (3-Chloro-5-ethenylphenyl)boronic acid

(3-Chloro-5-ethenylphenyl)boronic acid

Cat. No.: B11759439
M. Wt: 182.41 g/mol
InChI Key: LHILZBCGPJNMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-5-ethenylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and an ethenyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-ethenylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions are generally mild, and the resulting boronic acid can be isolated and purified using standard techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reagents and catalysts used are typically chosen for their cost-effectiveness and availability.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-ethenylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through the oxidation of the boronic acid group.

Scientific Research Applications

(3-Chloro-5-ethenylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-5-ethenylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with the aryl halide.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chlorine and ethenyl substituents.

    (4-Chlorophenyl)boronic Acid: Similar structure but lacks the ethenyl group.

    (3-Ethenylphenyl)boronic Acid: Similar structure but lacks the chlorine atom.

Uniqueness

(3-Chloro-5-ethenylphenyl)boronic acid is unique due to the presence of both chlorine and ethenyl substituents on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C8H8BClO2

Molecular Weight

182.41 g/mol

IUPAC Name

(3-chloro-5-ethenylphenyl)boronic acid

InChI

InChI=1S/C8H8BClO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5,11-12H,1H2

InChI Key

LHILZBCGPJNMRE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C=C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.